Eucalyptal C
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Overview
Description
Eucalyptal C is an organic heterotetracyclic compound whose skeleton is composed of 3,5-diformyl-isopentyl substituted phloroglucinol fused with a cadinane ring system. Isolated from Eucalyptus globulus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of benzaldehydes, a cyclic ether, an organic heterotetracyclic compound, a member of resorcinols and a tertiary alcohol.
Scientific Research Applications
Isolation and Structural Elucidation
Eucalyptal C, a compound with a unique skeleton of 3,5-diformyl-isopentyl phloroglucinol-coupled cadinane, was isolated from the fruits of Eucalyptus globulus. Its structure was clarified using spectroscopic analysis and single-crystal X-ray diffraction. This discovery expands the understanding of the chemical diversity in Eucalyptus species (Yin et al., 2007).
Biogenic Volatile Organic Compounds (BVOCs) Emission
Eucalyptus species, including those containing this compound, are significant emitters of BVOCs. Studies on Eucalyptus camaldulensis have shown that emissions of various BVOCs, such as isoprene and monoterpenes, increase under high temperatures, highlighting the plant's response to heat stress and its potential impact on atmospheric chemistry and climate modeling (Guidolotti et al., 2019).
Anticancer Potential
Research has identified this compound as a potential anti-cancer compound. It demonstrated selective cytotoxicity against certain cancer cell lines, suggesting its potential use in developing new cancer therapies (Yin et al., 2007).
Properties
Molecular Formula |
C28H36O6 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-6a-methyl-4-methylidene-7-(2-methylpropyl)-1-propan-2-ylidene-3,5,6,7,12a,12b-hexahydro-2H-naphtho[1,2-b]chromene-9,11-dicarbaldehyde |
InChI |
InChI=1S/C28H36O6/c1-14(2)11-20-21-24(32)18(12-29)23(31)19(13-30)25(21)34-26-22-17(15(3)4)8-7-16(5)28(22,33)10-9-27(20,26)6/h12-14,20,22,26,31-33H,5,7-11H2,1-4,6H3/t20-,22+,26+,27-,28-/m1/s1 |
InChI Key |
LLCSUGKJCVVJBS-LQEBHLGXSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |
Canonical SMILES |
CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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